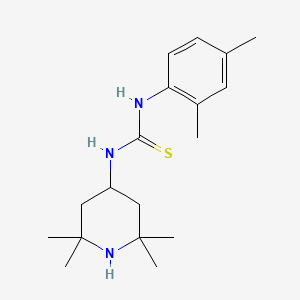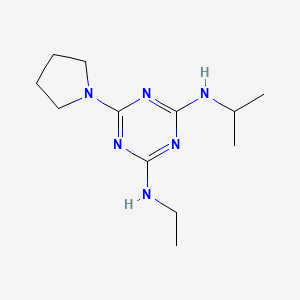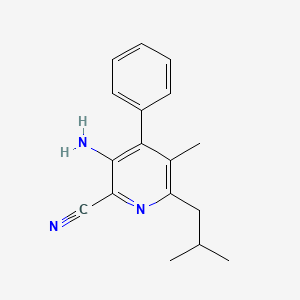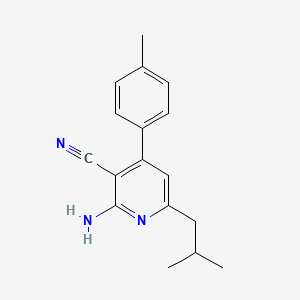![molecular formula C18H12F3NO3 B5570777 2-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE](/img/structure/B5570777.png)
2-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methoxy group, and a naphthalene core. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE typically involves multiple steps, including the formation of the naphthalene core, introduction of the methoxy group, and the attachment of the trifluoromethylphenylamino group. Common synthetic routes may involve:
Formation of the Naphthalene Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Trifluoromethylphenylamino Group: This can be accomplished through nucleophilic substitution reactions, where the trifluoromethylphenylamine is introduced to the naphthalene core under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
2-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE: shares similarities with other naphthalene derivatives and trifluoromethyl-substituted compounds.
Indole Derivatives: These compounds also contain aromatic rings and are known for their diverse biological activities.
Trifluoromethylated Compounds: These compounds are widely used in pharmaceuticals and agrochemicals due to their unique properties.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methoxy-3-[3-(trifluoromethyl)anilino]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO3/c1-25-17-14(15(23)12-7-2-3-8-13(12)16(17)24)22-11-6-4-5-10(9-11)18(19,20)21/h2-9,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROZTYLBXWWHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C2=CC=CC=C2C1=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5570706.png)
![1-(2-amino-2-oxoethyl)-N-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5570711.png)

![N-(11-benzoyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-chloroacetamide](/img/structure/B5570729.png)
![ethyl 2-[8-(2-methylbutan-2-yl)-3-sulfanylidene-1,2,4-triazaspiro[4.5]decan-2-yl]acetate](/img/structure/B5570732.png)



![3-(2,5-dimethylpyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B5570759.png)
![1-(methoxyacetyl)-N-[(1-phenylcyclohexyl)methyl]-4-piperidinecarboxamide](/img/structure/B5570769.png)
![3-(3-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5570774.png)

![2-ethyl-8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5570786.png)
![2-[2,5-dimethoxy-4-(methylthio)benzyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5570789.png)
